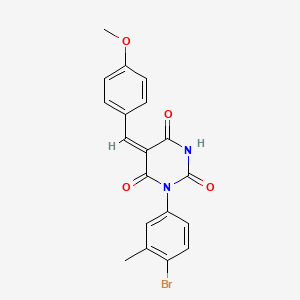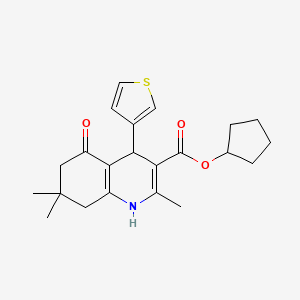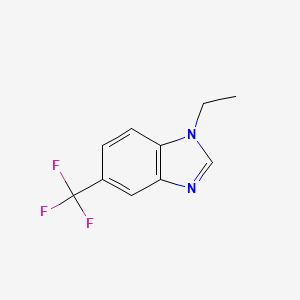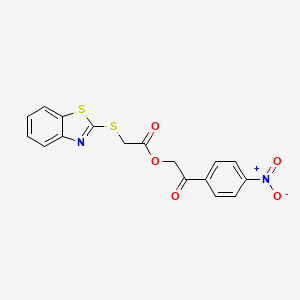
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, also known as FMOPB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. FMOPB is a heterocyclic compound that contains both furan and oxadiazole rings, making it a unique and versatile molecule.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in cancer cells is not fully understood. However, studies suggest that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide may also induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to exhibit other biochemical and physiological effects. Studies have shown that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can inhibit the activity of certain enzymes that are involved in inflammation and pain. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to exhibit neuroprotective activity, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments is its potent anticancer activity. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is also relatively easy to synthesize, making it a readily available compound for research purposes. However, one limitation of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide. One direction is to further investigate the mechanism of action of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in cancer cells, which may lead to the development of more effective anticancer therapies. Another direction is to explore the potential use of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to evaluate the safety and toxicity of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide in vivo.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves the reaction of 2-furylacetonitrile with hydrazine hydrate to form 5-phenyl-1,3,4-oxadiazole-2-carbohydrazide. The resulting compound is then reacted with 3-bromo-N-(2-furylmethyl)benzamide to obtain N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide.
Applications De Recherche Scientifique
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is in the field of cancer research. Studies have shown that N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18(21-13-17-10-5-11-25-17)15-8-4-9-16(12-15)20-23-22-19(26-20)14-6-2-1-3-7-14/h1-12H,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSQUBOSYYZLTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-3-pyridinylbenzamide](/img/structure/B4883327.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B4883342.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4883356.png)


![1-(2-methoxybenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4883370.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4883377.png)

![1-acetyl-17-(3-bromo-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4883394.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4883397.png)

![1-(4-butoxyphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4883405.png)

![1-cyclohexyl-2-(1-methyl-4-piperidinyl)octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B4883414.png)